molecular formula C8H5F3O2 B1271446 Methyl 2,3,4-trifluorobenzoate CAS No. 773873-68-0

Methyl 2,3,4-trifluorobenzoate

Cat. No.: B1271446
CAS No.: 773873-68-0
M. Wt: 190.12 g/mol
InChI Key: JHPAOEXOUXURFL-UHFFFAOYSA-N
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Description

Methyl 2,3,4-trifluorobenzoate is an organic compound with the molecular formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol . It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions, and the carboxyl group is esterified with methanol. This compound is often used in various chemical syntheses and research applications due to its unique properties.

Scientific Research Applications

Methyl 2,3,4-trifluorobenzoate is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,4-trifluorobenzoate can be synthesized through the esterification of 2,3,4-trifluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the esterification of 2,3,4-trifluorobenzoic acid with methanol under controlled temperature and pressure conditions, followed by purification steps such as distillation or crystallization to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: 2,3,4-trifluorobenzyl alcohol.

    Hydrolysis: 2,3,4-trifluorobenzoic acid.

Mechanism of Action

The mechanism by which methyl 2,3,4-trifluorobenzoate exerts its effects largely depends on the specific chemical reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing fluorine atoms stabilize the transition state, facilitating the attack of nucleophiles on the benzene ring. In ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol .

Comparison with Similar Compounds

  • Methyl 2,4,5-trifluorobenzoate
  • Methyl 2,3,5,6-tetrafluorobenzoate
  • Methyl pentafluorobenzoate

Comparison: Methyl 2,3,4-trifluorobenzoate is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and physical properties. Compared to methyl 2,4,5-trifluorobenzoate, it has different electronic effects on the benzene ring, leading to variations in reactivity towards nucleophiles. Methyl 2,3,5,6-tetrafluorobenzoate and methyl pentafluorobenzoate have more fluorine atoms, which further increase the electron-withdrawing effects and alter the compound’s reactivity and stability .

Properties

IUPAC Name

methyl 2,3,4-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPAOEXOUXURFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773873-68-0
Record name methyl 2,3,4-trifluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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